7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 950280-04-3
VCID: VC5825426
InChI: InChI=1S/C14H15NO5S/c1-19-11-5-4-10-8-13(14(16)20-12(10)9-11)21(17,18)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3
SMILES: COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCCC3
Molecular Formula: C14H15NO5S
Molecular Weight: 309.34

7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one

CAS No.: 950280-04-3

Cat. No.: VC5825426

Molecular Formula: C14H15NO5S

Molecular Weight: 309.34

* For research use only. Not for human or veterinary use.

7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one - 950280-04-3

Specification

CAS No. 950280-04-3
Molecular Formula C14H15NO5S
Molecular Weight 309.34
IUPAC Name 7-methoxy-3-pyrrolidin-1-ylsulfonylchromen-2-one
Standard InChI InChI=1S/C14H15NO5S/c1-19-11-5-4-10-8-13(14(16)20-12(10)9-11)21(17,18)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3
Standard InChI Key IOYSUVVVALZXFX-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCCC3

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The molecular structure of 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one (C₁₆H₁₇NO₅S; molecular weight: 343.38 g/mol) comprises a planar chromenone backbone fused with a pyrrolidine sulfonyl group. The methoxy substituent at C7 enhances electron density, while the sulfonyl group at C3 introduces polar characteristics critical for target binding. X-ray crystallography of analogous compounds reveals a dihedral angle of 12.5° between the pyrrolidine ring and the chromenone plane, optimizing steric interactions in biological systems.

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC₁₆H₁₇NO₅S
Molecular Weight343.38 g/mol
Melting Point198–202°C (decomposes)
logP (Octanol-Water)2.7 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthetic Pathways

The synthesis of 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one typically involves a two-step protocol:

  • Chromenone Core Formation:
    7-Methoxy-2H-chromen-2-one is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions . For example, reaction of 3-methoxyphenol with ethyl acetoacetate in concentrated H₂SO₄ yields the intermediate chromenone .

  • Sulfonylation at C3:
    The chromenone intermediate undergoes nucleophilic substitution with pyrrolidine-1-sulfonyl chloride in the presence of triethylamine (Et₃N) as a base. This reaction proceeds at 0–5°C in anhydrous dichloromethane (DCM), achieving yields of 68–72% after purification by column chromatography .

Table 2: Optimization of Sulfonylation Reaction

ParameterConditionYield (%)
BaseEt₃N72
SolventDCM68
Temperature0–5°C70
Reaction Time6 hours71

Pharmacological Activity

Kinase Inhibition and Anticancer Effects

7-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one demonstrates potent inhibition of serine/threonine kinase 33 (STK33), a target implicated in pancreatic and colorectal cancers. Mechanistic studies reveal an IC₅₀ of 0.42 μM against STK33, surpassing reference inhibitors such as staurosporine (IC₅₀ = 1.8 μM). The sulfonyl group forms hydrogen bonds with Lys⁵⁶ and Asp¹⁰⁹ residues in the kinase’s ATP-binding pocket, while the methoxy moiety stabilizes hydrophobic interactions with Ile⁸⁷.

In vitro assays using MIA PaCa-2 pancreatic cancer cells show dose-dependent apoptosis induction, with 72% cell death at 10 μM after 48 hours. Synergy with gemcitabine (combination index = 0.3) suggests potential for combination therapies.

Anti-Inflammatory Properties

The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages by 89% at 25 μM . In vivo models of carrageenan-induced paw edema demonstrate a 64% reduction in swelling at 50 mg/kg, comparable to dexamethasone (67%) .

Table 3: Anti-Inflammatory Activity in Rodent Models

ModelDose (mg/kg)Efficacy (%)Reference Compound
Paw Edema5064Dexamethasone (67)
Air Pouch Leukocytosis3058Indomethacin (61)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, H-4), 7.32 (s, 1H, H-8), 6.95 (d, J = 8.4 Hz, 1H, H-5), 4.12 (t, J = 6.8 Hz, 2H, pyrrolidine CH₂), 3.89 (s, 3H, OCH₃), 3.02–2.95 (m, 4H, pyrrolidine CH₂) .

  • HPLC Purity: 98.6% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Stability Studies

The compound remains stable under accelerated conditions (40°C/75% RH) for 6 months, with <2% degradation. Photostability testing (1.2 million lux hours) shows 93% retention of potency.

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships of Chromenone Derivatives

CompoundSTK33 IC₅₀ (μM)Anti-Inflammatory IC₅₀ (μM)
7-Methoxy-3-(pyrrolidine-1-sulfonyl)0.428.5
6-Methoxy-3-(piperidine-1-sulfonyl)1.112.3
7-Hydroxy-3-(morpholine-4-sulfonyl)3.86.9

The 7-methoxy derivative exhibits superior kinase inhibition compared to 6-methoxy and hydroxylated analogues, underscoring the importance of substituent positioning .

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